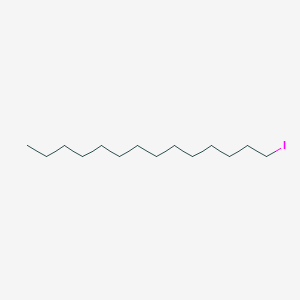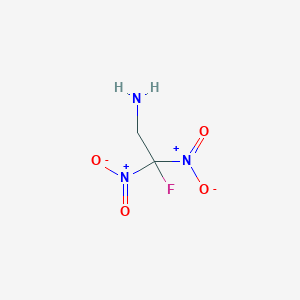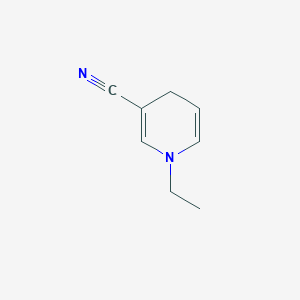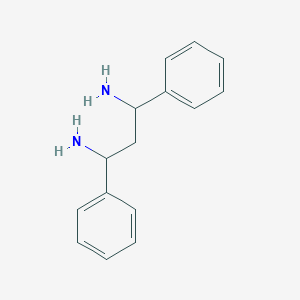
1,3-Diphenylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylpropane-1,3-diamine (DPPD) is a chemical compound that is widely used in the field of chemistry and biochemistry. It is a white crystalline powder that is soluble in water and organic solvents. DPPD is commonly used as an antioxidant in various industries, including the food, cosmetics, and polymer industries.
Mechanism of Action
The mechanism of action of 1,3-Diphenylpropane-1,3-diamine is based on its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells and tissues by oxidizing cellular components such as lipids, proteins, and DNA. 1,3-Diphenylpropane-1,3-diamine can neutralize free radicals by donating hydrogen atoms to the radical species, which converts them into stable molecules.
Biochemical and Physiological Effects
1,3-Diphenylpropane-1,3-diamine has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in cells, tissues, and organs. 1,3-Diphenylpropane-1,3-diamine has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 1,3-Diphenylpropane-1,3-diamine has been shown to have neuroprotective properties and can protect against neuronal damage induced by oxidative stress.
Advantages and Limitations for Lab Experiments
1,3-Diphenylpropane-1,3-diamine is a widely used antioxidant in various industries, including the food, cosmetics, and polymer industries. It is a well-established compound, and its synthesis method is well-known. 1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties, and its mechanism of action is well-understood. However, there are some limitations associated with the use of 1,3-Diphenylpropane-1,3-diamine in lab experiments. 1,3-Diphenylpropane-1,3-diamine is a highly reactive compound and can interact with other compounds in the experimental system, which can complicate the interpretation of results. In addition, 1,3-Diphenylpropane-1,3-diamine can interfere with some assays, which can affect the accuracy of the results.
Future Directions
There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine. One area of research is the development of new synthetic methods for 1,3-Diphenylpropane-1,3-diamine that are more efficient and environmentally friendly. Another area of research is the study of the potential use of 1,3-Diphenylpropane-1,3-diamine in the treatment of various diseases, including cancer and neurodegenerative diseases. In addition, there is a need for further studies to understand the interaction of 1,3-Diphenylpropane-1,3-diamine with other compounds in the experimental system and to develop new assays that are not affected by 1,3-Diphenylpropane-1,3-diamine interference.
Conclusion
In conclusion, 1,3-Diphenylpropane-1,3-diamine (1,3-Diphenylpropane-1,3-diamine) is a well-established antioxidant that has been extensively studied for its radical scavenging properties. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. 1,3-Diphenylpropane-1,3-diamine has also been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. There are several future directions for the study of 1,3-Diphenylpropane-1,3-diamine, including the development of new synthetic methods and the study of its potential use in the treatment of diseases.
Scientific Research Applications
1,3-Diphenylpropane-1,3-diamine has been extensively studied for its antioxidant properties. It has been shown to have a high radical scavenging activity and can protect against oxidative stress-induced damage. 1,3-Diphenylpropane-1,3-diamine has been used in various industries, including the food, cosmetics, and polymer industries, to prevent oxidative degradation of products. In addition, 1,3-Diphenylpropane-1,3-diamine has been studied for its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
properties
CAS RN |
19293-52-8 |
|---|---|
Product Name |
1,3-Diphenylpropane-1,3-diamine |
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-diamine |
InChI |
InChI=1S/C15H18N2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-15H,11,16-17H2 |
InChI Key |
ILDQIFPNBGCLRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)N)N |
Other CAS RN |
19293-52-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





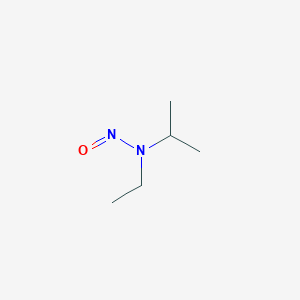
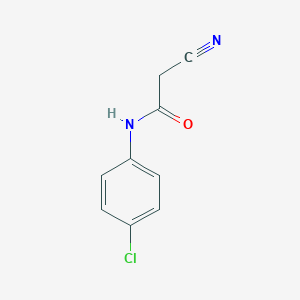
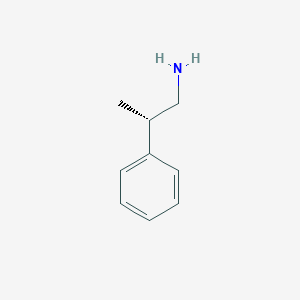
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
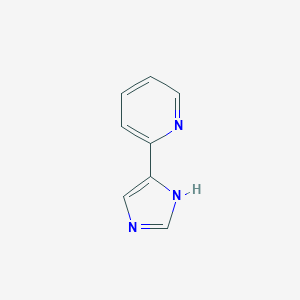
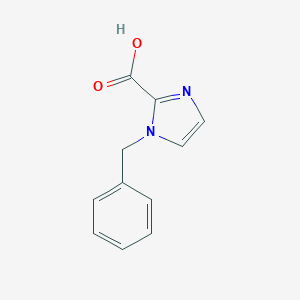

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
